molecular formula C7H5BrFIO B12305408 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene

1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene

Katalognummer: B12305408
Molekulargewicht: 330.92 g/mol
InChI-Schlüssel: WCUSFMDKCDYKBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene is an aromatic compound with the molecular formula C7H5BrFIO It is a halogenated benzene derivative characterized by the presence of bromine, fluorine, iodine, and methoxy groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions with halogenating agents. For instance, starting with a methoxybenzene derivative, sequential halogenation reactions can introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of catalysts such as iron(III) bromide for bromination, and silver(I) fluoride for fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound with the methoxybenzene core.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its halogen and methoxy groups. These interactions can lead to changes in the electronic properties of the target molecule, affecting its reactivity and function. For example, in a coupling reaction, the halogen atoms can facilitate the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene is unique due to the specific arrangement of halogen and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes. The presence of multiple halogen atoms allows for versatile reactivity, enabling the synthesis of a wide range of derivatives and complex molecules.

Eigenschaften

Molekularformel

C7H5BrFIO

Molekulargewicht

330.92 g/mol

IUPAC-Name

1-bromo-2-fluoro-5-iodo-4-methoxybenzene

InChI

InChI=1S/C7H5BrFIO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3

InChI-Schlüssel

WCUSFMDKCDYKBX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1I)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.